molecular formula C18H16BrNO2 B12913347 1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline CAS No. 193551-53-0

1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline

Cat. No.: B12913347
CAS No.: 193551-53-0
M. Wt: 358.2 g/mol
InChI Key: FPPZCZNURICWIS-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromobenzyl group attached to the isoquinoline core, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromobenzyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

193551-53-0

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C18H16BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-8,10-11H,9H2,1-2H3

InChI Key

FPPZCZNURICWIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=CC=C3Br)OC

Origin of Product

United States

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